molecular formula C22H17N3O4 B11542059 2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile CAS No. 5275-37-6

2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B11542059
CAS No.: 5275-37-6
M. Wt: 387.4 g/mol
InChI Key: WOGBCQGCWMTUEA-UHFFFAOYSA-N
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Description

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, phenyl, oxo, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-nitrophenol with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of 2-amino-4-(4-aminophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research.

Properties

CAS No.

5275-37-6

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H17N3O4/c23-12-17-20(14-6-8-16(9-7-14)25(27)28)21-18(26)10-15(11-19(21)29-22(17)24)13-4-2-1-3-5-13/h1-9,15,20H,10-11,24H2

InChI Key

WOGBCQGCWMTUEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C4=CC=CC=C4

Origin of Product

United States

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